molecular formula C11H14N2 B1448124 GRAMINE-alpha,alpha-D2 CAS No. 95415-84-2

GRAMINE-alpha,alpha-D2

Cat. No.: B1448124
CAS No.: 95415-84-2
M. Wt: 176.25 g/mol
InChI Key: OCDGBSUVYYVKQZ-MGVXTIMCSA-N
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Description

GRAMINE-alpha,alpha-D2 is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Biological Activity

GRAMINE-alpha,alpha-D2 is a deuterated derivative of gramine, a natural alkaloid primarily extracted from the giant reed (Arundo donax). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and receptor-modulating effects. This article delves into the biological activity of this compound, supported by data tables and recent research findings.

PropertyValue
CAS Number87-52-5
Molecular FormulaC₁₁H₁₄D₂N₂
Molecular Weight176.25 g/mol
Density1.1 ± 0.1 g/cm³
Melting Point132-134 °C
Boiling Point293.9 ± 15 °C

This compound acts primarily as an agonist for various receptors, notably the adiponectin receptors (AdipoR1 and AdipoR2), with reported IC50 values of 4.2 µM and 3.2 µM , respectively . This receptor activation leads to several downstream effects:

  • Inhibition of Tumor Growth : this compound has shown dose-dependent inhibition of cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values of 0.1 µM and 9.6 µM , respectively .
  • Anti-inflammatory Effects : The compound inhibits lipoxygenase (LOX) activity with an IC25 value of 119 µg/mL , and it scavenges nitric oxide radicals at a concentration of 1 mg/mL , indicating potential in managing inflammatory conditions .
  • Receptor Interaction : It modulates β2-adrenergic receptors, which are implicated in various physiological responses including vasodilation and bronchodilation .

Biological Activities

Recent studies highlight the broad spectrum of biological activities associated with this compound:

  • Antitumor Activity : The compound has been linked to inhibiting the growth of specific breast cancer cell lines.
  • Antiviral Properties : Research indicates potential efficacy against viral pathogens.
  • Antimicrobial Effects : It exhibits antibacterial and antifungal activities, making it a candidate for therapeutic applications in infectious diseases .
  • Neuroprotective Potential : There is emerging evidence suggesting its application in therapies targeting neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anti-inflammatory Study :
    • A study demonstrated that this compound significantly reduced inflammation markers in vitro by modulating the NF-kB signaling pathway .
  • Antitumor Efficacy :
    • In a controlled experiment involving MDA-MB-231 cells, treatment with this compound led to a notable decrease in cell proliferation rates compared to untreated controls (p < 0.05) .
  • Serotonin Receptor Modulation :
    • The compound has been shown to interact with serotonin receptors, indicating its potential role in mood regulation and anxiety disorders .

Scientific Research Applications

Pharmacological Applications

1.1 Vasorelaxation and Receptor Interaction

GRAMINE-alpha,alpha-D2 has been studied for its vasorelaxing properties, primarily through its interaction with serotonin receptors. Research indicates that gramine acts as an antagonist at the 5-HT2A receptor, leading to vasodilation effects. This mechanism is significant for developing treatments for cardiovascular diseases .

Table 1: Pharmacological Properties of this compound

PropertyDescription
Receptor Target 5-HT2A Receptor
Mechanism of Action Antagonism leading to vasorelaxation
Potential Applications Treatment of hypertension and vascular disorders

Neuropharmacological Research

2.1 Dopamine Receptor Modulation

Research has indicated that this compound may influence dopamine receptor activity. It has been suggested that compounds similar to gramine could interact with D2-like receptors, which are implicated in drug reinforcement and addiction mechanisms . This potential makes it a candidate for studying addiction therapies.

Table 2: Interaction with Dopamine Receptors

Receptor TypeAffinity (Ki)Notes
D2-like Receptors Varies by compoundPotential role in addiction studies
D3 Receptors Lower affinitySelective antagonists show efficacy

Bioconjugate Development

3.1 Cholesterol Antagonist Activity

Recent studies have explored the synthesis of steroid-alkaloid bioconjugates from this compound derivatives. These bioconjugates exhibit significant cholesterol-lowering activities, making them promising candidates for treating hypercholesterolemia .

Table 3: Biological Activities of GRAMINE Derivatives

CompoundActivity TypeProbability of Activity (%)
GRAMINE Derivative 1Cholesterol antagonist82
GRAMINE Derivative 2Cytoprotective75
GRAMINE Derivative 3Respiratory analeptic70

Case Studies and Research Findings

4.1 Study on Cardiovascular Effects

A study conducted on the vasorelaxing effects of this compound demonstrated that it effectively reduced blood pressure in animal models by antagonizing serotonin receptors. This finding supports its potential use in developing antihypertensive medications .

4.2 Neuropharmacological Insights

Another research project focused on the effects of this compound on dopamine receptor modulation showed promising results in reducing drug-seeking behavior in animal models. This could lead to new therapeutic strategies for addiction treatment .

Properties

IUPAC Name

1,1-dideuterio-1-(1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3/i8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDGBSUVYYVKQZ-MGVXTIMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.